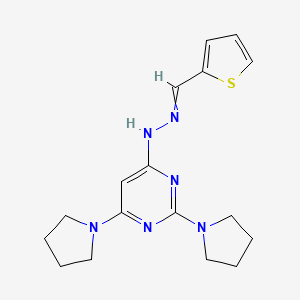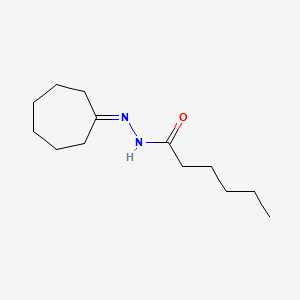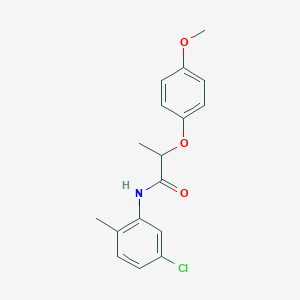
2-thiophenecarbaldehyde (2,6-di-1-pyrrolidinyl-4-pyrimidinyl)hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-thiophenecarbaldehyde (2,6-di-1-pyrrolidinyl-4-pyrimidinyl)hydrazone is a chemical compound that has shown promising results in scientific research. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
作用机制
The mechanism of action of 2-thiophenecarbaldehyde (2,6-di-1-pyrrolidinyl-4-pyrimidinyl)hydrazone is not fully understood. However, it has been proposed that the compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also inhibits the production of reactive oxygen species (ROS) and reduces the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-thiophenecarbaldehyde (2,6-di-1-pyrrolidinyl-4-pyrimidinyl)hydrazone has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of lipid peroxidation and increase the levels of antioxidants in the body. It also reduces the expression of pro-inflammatory cytokines and inhibits the activation of NF-κB, a transcription factor that plays a key role in inflammation.
实验室实验的优点和局限性
One of the main advantages of using 2-thiophenecarbaldehyde (2,6-di-1-pyrrolidinyl-4-pyrimidinyl)hydrazone in lab experiments is its potent antitumor activity against various cancer cell lines. It also exhibits anti-inflammatory, antioxidant, and antimicrobial properties, making it a versatile compound for scientific research. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to work with in certain experiments.
未来方向
There are several future directions for the research on 2-thiophenecarbaldehyde (2,6-di-1-pyrrolidinyl-4-pyrimidinyl)hydrazone. One direction is to study its potential as a therapeutic agent for various diseases such as cancer, inflammation, and microbial infections. Another direction is to investigate its mechanism of action in more detail to better understand how it exerts its effects. Additionally, there is a need for further research on the synthesis and purification methods of this compound to improve its yield and purity.
合成方法
2-thiophenecarbaldehyde (2,6-di-1-pyrrolidinyl-4-pyrimidinyl)hydrazone can be synthesized using various methods. One of the most common methods is the reaction between 2-thiophenecarboxaldehyde and 2,6-di-1-pyrrolidinyl-4-pyrimidinylhydrazine in the presence of a suitable catalyst. The product obtained is then purified using various techniques such as recrystallization, column chromatography, or HPLC.
科学研究应用
2-thiophenecarbaldehyde (2,6-di-1-pyrrolidinyl-4-pyrimidinyl)hydrazone has been extensively studied for its scientific research applications. It has been found to exhibit potent antitumor activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. It has also been shown to have anti-inflammatory, antioxidant, and antimicrobial properties.
属性
IUPAC Name |
2,6-dipyrrolidin-1-yl-N-(thiophen-2-ylmethylideneamino)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6S/c1-2-8-22(7-1)16-12-15(21-18-13-14-6-5-11-24-14)19-17(20-16)23-9-3-4-10-23/h5-6,11-13H,1-4,7-10H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNTNQJBEXZYALP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=C2)NN=CC3=CC=CS3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dipyrrolidin-1-yl-N-(thiophen-2-ylmethylideneamino)pyrimidin-4-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-bromo-5-(2-furyl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4957541.png)
![1-(3-cyclopentylpropyl)-4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-4-piperidinol](/img/structure/B4957551.png)
![N-butyl-2-[4-(6-nitro-1,3-benzothiazol-2-yl)-1-piperazinyl]acetamide](/img/structure/B4957553.png)
![N-(3,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide](/img/structure/B4957558.png)


![1,1'-[1,6-hexanediylbis(oxy)]bis(3-phenoxybenzene)](/img/structure/B4957576.png)


![ethyl 3-[(2,8-dimethyl-4-quinolinyl)amino]benzoate hydrochloride](/img/structure/B4957597.png)
![N-[2-(4-fluorophenyl)ethyl]-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4957605.png)

![1,2-dichloro-3-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B4957610.png)
![methyl 4-[(2,5-dichlorobenzoyl)amino]-2-nitrobenzoate](/img/structure/B4957623.png)